1-Amino-3-(4-bromophenyl)propan-2-ol
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Overview
Description
1-Amino-3-(4-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-bromophenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
1-Amino-3-(4-bromophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-amino-3-(4-bromophenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(4-bromophenyl)propan-2-ol: Similar structure but different position of the amino group.
3-(4-Bromophenyl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
1-Amino-3-(4-bromophenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-amino-3-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
InChI Key |
GEABFJLFRHIOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Br |
Origin of Product |
United States |
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